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molecular formula C20H24BrN B8239273 1-bromo-3,6-di-tert-butyl-9H-carbazole

1-bromo-3,6-di-tert-butyl-9H-carbazole

Cat. No. B8239273
M. Wt: 358.3 g/mol
InChI Key: HXQYLBVWDMTQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040704B2

Procedure details

The reaction of 3,6-di-tert-butyl-9H-carbazole with NBS produced 1-bromo-3,6-di-tert-butyl-9H-carbazole as a white-glassy solid in 80% yield after purification by flash chromatography on silica gel (FIG. 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][C:13]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:12][CH:11]=3)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:29])C(=O)C1>>[Br:29][C:11]1[C:10]2[NH:9][C:8]3[C:16](=[CH:17][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=3)[C:15]=2[CH:14]=[C:13]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=2C3=CC(=CC=C3NC12)C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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